molecular formula C20H20N4O4 B2394653 2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide CAS No. 2034399-01-2

2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide

Cat. No. B2394653
M. Wt: 380.404
InChI Key: AYFJFCVBBCYUHF-SHTZXODSSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide” is a complex organic molecule. It contains a benzodioxole moiety, which is a type of aromatic ether that is often found in biologically active compounds . The molecule also contains a cyclohexyl group, which is a six-membered ring, and an acetamide group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodioxole ring, a cyclohexyl ring, and an acetamide group. The benzodioxole ring is a type of aromatic ether, which means it likely contributes to the overall stability of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, ethers can participate in reactions such as cleavage and oxidation, and amides can undergo hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzodioxole and acetamide groups could impact the compound’s solubility, acidity/basicity, and reactivity .

Future Directions

Future research on this compound could involve exploring its potential biological activities, given the known activities of related compounds. Additionally, studies could be conducted to optimize its synthesis and to further investigate its physical and chemical properties .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c21-11-16-20(23-8-7-22-16)28-15-4-2-14(3-5-15)24-19(25)10-13-1-6-17-18(9-13)27-12-26-17/h1,6-9,14-15H,2-5,10,12H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFJFCVBBCYUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide

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